molecular formula C11H13ClO3 B13568808 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol

1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol

Cat. No.: B13568808
M. Wt: 228.67 g/mol
InChI Key: MULYXLMYEROBHC-UHFFFAOYSA-N
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Description

1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol is a chemical compound of interest in medicinal chemistry research, particularly in the study of chalcone derivatives. Chalcones are recognized as privileged scaffolds in drug discovery due to their broad-spectrum biological activities . They are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated system, and this structure is a common precursor to flavonoids and isoflavonoids found in nature . Research on analogous compounds suggests that substitutions on the aromatic rings, such as the chloro and methoxy groups present in this molecule, are critical for biological activity . Specifically, methoxy and halogen substitutions on chalcone backbones have been extensively investigated for their potential to modulate key biological pathways. These derivatives have demonstrated promise in early-stage research for targeting multidrug-resistant bacterial infections and for exerting anticancer effects through mechanisms like cell cycle disruption and apoptosis induction . As such, 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol serves as a valuable intermediate for synthesizing novel compounds and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research and further chemical characterization in a laboratory setting only. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

1-(2-chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H13ClO3/c1-4-8(13)7-5-6-9(14-2)11(15-3)10(7)12/h4-6,8,13H,1H2,2-3H3

InChI Key

MULYXLMYEROBHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(C=C)O)Cl)OC

Origin of Product

United States

Preparation Methods

Synthesis via Chalcone Intermediate and Subsequent Reduction

A common preparative strategy involves the synthesis of a chalcone intermediate, specifically a 1-(2-chloro-3,4-dimethoxyphenyl)prop-2-en-1-one, followed by reduction to the corresponding propen-1-ol.

Step 1: Chalcone Synthesis (Aldol Condensation)

  • React 1-(2-chloro-3,4-dimethoxyphenyl) ethanone with an appropriate benzaldehyde derivative under basic conditions, typically using potassium hydroxide (KOH) in ethanol.
  • The reaction proceeds via an aldol condensation mechanism to yield the α,β-unsaturated ketone (chalcone).
  • Reaction conditions: Stirring at room temperature or slightly elevated temperature for 24 hours, followed by acidification to precipitate the chalcone product.
  • Purification: Filtration, washing, and recrystallization from methanol to obtain pure chalcone crystals.

Step 2: Reduction of Chalcone to Propenol

  • The α,β-unsaturated ketone is reduced selectively at the ketone carbonyl to the corresponding allylic alcohol.
  • Common reducing agents include sodium borohydride (NaBH4) or other mild hydride donors under controlled temperature to avoid over-reduction of the double bond.
  • The reaction is typically carried out in a protic solvent such as methanol or ethanol at 0–25 °C.
  • Workup involves quenching with water, extraction, and purification by chromatography or recrystallization.

This two-step method is widely used due to the availability of starting materials and the straightforward nature of the reactions.

Direct Propargyl/Allenyl Alcohol Formation via Nucleophilic Attack and Isomerization

An alternative advanced synthetic approach involves the nucleophilic attack of a propargyl alcohol intermediate on trichloroacetonitrile, followed by cyclization and propargyl/allene isomerization to yield functionalized propen-1-ol derivatives.

  • Starting from 2-en-4-yn-1-ol derivatives, the hydroxyl group attacks trichloroacetonitrile in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
  • The reaction is carried out in dichloromethane (CH2Cl2) with molecular sieves to maintain anhydrous conditions.
  • The process involves cyclization and isomerization steps sensitive to substituent effects on the aromatic ring, influencing yield and product distribution.
  • Hydrolysis under acidic conditions can be applied subsequently to obtain the desired propen-1-ol compound.

This method offers high yields (up to 94%) and allows for structural diversity by varying substituents on the aromatic ring.

Synthesis via Halogennitrile Substitution on Dimethoxyphenyl Precursors

Another reported route involves the reaction of dimethoxyphenyl-substituted thione derivatives with halogennitriles (such as chloroacetonitrile) under basic conditions in methanol.

  • The reaction mixture of the thione compound and halogennitrile is heated in the presence of sodium hydroxide to promote nucleophilic substitution.
  • This method yields various substituted acetonitrile derivatives, which can be further transformed into propen-1-ol analogues through hydrolysis and reduction steps.

This approach is valuable for synthesizing a range of substituted phenyl propen-1-ol derivatives with potential biological activities.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Yield Range (%) Advantages Limitations
Aldol Condensation + Reduction 1-(2-chloro-3,4-dimethoxyphenyl) ethanone, benzaldehyde, KOH, ethanol; NaBH4 reduction 70–90 Straightforward, accessible reagents Requires two steps, selective reduction needed
Propargyl/Allenyl Isomerization via DBU 2-en-4-yn-1-ol, trichloroacetonitrile, DBU, CH2Cl2, molecular sieves 85–95 High yield, one-pot reaction Sensitive to substituents, requires anhydrous conditions
Halogennitrile Substitution on Thione Dimethoxyphenyl thione, chloroacetonitrile, NaOH, methanol, heat 50–80 Versatile for various derivatives Multi-step for final propenol, moderate yields

In-Depth Research Findings

  • The propargyl/allene isomerization method demonstrates that electron-withdrawing substituents on the aromatic ring can slow nucleophilic attack, affecting yield and product purity. Electron-donating groups such as methoxy enhance reaction efficiency.
  • X-ray crystallographic studies of related chalcone intermediates confirm the planar structure of substituted phenyl rings and the torsional angles influencing reactivity and stability.
  • Density Functional Theory (DFT) calculations support the experimental findings by predicting molecular geometries and electronic properties that correlate with observed reactivity trends.
  • The nucleophilic substitution approach using halogennitriles is effective for introducing chloro-substituted side chains on dimethoxyphenyl rings, providing a platform for further functionalization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials[][4].

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key differences between the target compound and its closest analogs:

Property 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol 1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Molecular Formula C₁₁H₁₃ClO₃ C₁₁H₁₄O₃ C₁₈H₂₂O₆
Molecular Weight (g/mol) ~228.67 194.23 334.36
Substituents 2-Cl, 3-OCH₃, 4-OCH₃ 3-OCH₃, 4-OCH₃ 3-OCH₃, 4-OCH₃, 2-OCH₃ (on phenoxy group), diol groups
Boiling Point Not reported (estimated higher than analog ) 306.2°C Not reported
Density Not reported 1.078 g/cm³ Not reported
Key Functional Groups Chloro, methoxy, allyl alcohol Methoxy, allyl alcohol Methoxy, diol, ether
Key Observations:
  • The absence of a diol or ether group distinguishes it from the compound in , which has additional hydrogen-bonding sites and higher molecular complexity.
Comparison with 1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol
  • Electrophilic Substitution: The chlorine atom at the 2-position in the target compound likely deactivates the aromatic ring, directing further substitution to positions less hindered by the methoxy groups. In contrast, the non-chlorinated analog may exhibit higher reactivity in electrophilic aromatic substitution due to the absence of electron-withdrawing effects.
  • Oxidation Stability : The allylic alcohol moiety in both compounds is prone to oxidation, but the chlorine substituent may stabilize the intermediate radicals or carbocations in the target compound, altering reaction pathways.
  • Synthetic Utility: The non-chlorinated analog has been used in synthesizing lignan derivatives and bioactive molecules . The chlorine in the target compound could modify bioactivity or serve as a handle for further functionalization (e.g., Suzuki couplings).
Comparison with 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
  • Hydrogen Bonding : The diol and ether groups in enable extensive hydrogen bonding, increasing solubility in polar solvents. The target compound’s single alcohol group limits such interactions, favoring solubility in less polar media.
  • Steric Effects : The bulkier structure of the compound in may hinder access to reactive sites, whereas the target compound’s simpler structure facilitates participation in reactions like nucleophilic additions or esterifications.

Biological Activity

1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol, a compound with significant structural features, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyValue
Molecular FormulaC11H14ClO3
Molecular Weight227.69 g/mol
IUPAC Name(E)-1-(2-chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol

The biological activity of 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological responses, contributing to its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the compound's efficacy against a range of microorganisms:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Enterococcus faecalis
    • Mycobacterium tuberculosis

Results Summary

A study investigated the compound's antibacterial activity against gram-positive bacteria and mycobacterial strains. The findings indicated that the compound exhibited significant antibacterial effects comparable to clinically used antibiotics like ampicillin and rifampicin. Specifically, it showed submicromolar activity against resistant strains of Enterococcus faecalis and Mycobacterium smegmatis .

Anticancer Activity

The anticancer potential of 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol has also been assessed in various cancer cell lines:

Cell Lines Tested

  • A431 (human epidermoid carcinoma)
  • Jurkat (human T lymphocyte leukemia)

Findings

In vitro studies demonstrated that the compound significantly inhibited cell proliferation in both A431 and Jurkat cells. The mechanism of action appears to involve apoptosis induction through caspase activation pathways. The IC50 values were found to be lower than those of standard chemotherapeutic agents such as doxorubicin .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy :
    A series of synthesized derivatives of 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol were tested against resistant bacterial strains. The results indicated that modifications in the methoxy groups enhanced antibacterial activity significantly.
  • Case Study on Cytotoxicity :
    A cytotoxicity assessment on primary mammalian cell lines revealed that while the compound was effective against cancer cells, it exhibited low toxicity towards normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation or Friedel-Crafts alkylation , leveraging the reactivity of the allylic alcohol moiety. For example, a propargyl alcohol intermediate (e.g., 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-yn-1-ol) can undergo selective reduction using catalysts like Lindlar’s catalyst to yield the allylic alcohol . Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., ethanol or THF), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of reducing agents) significantly affect yield. Impurities often arise from over-reduction or incomplete deprotection of methoxy groups, requiring purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • NMR :
    • ¹H NMR : Look for the allylic proton doublet (δ 5.8–6.2 ppm, J = 10–12 Hz) and methoxy singlet (δ 3.8–3.9 ppm).
    • ¹³C NMR : The allylic carbon appears at δ 120–125 ppm, while the quaternary aromatic carbons (Cl-substituted) resonate at δ 135–140 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 257.07 (C₁₁H₁₃ClO₃⁺), with fragmentation patterns confirming the loss of methoxy groups (–31 Da) .
  • X-ray Crystallography : SHELX software (SHELXL-2018) is used for structure refinement, revealing hydrogen-bonding networks (e.g., O–H···O interactions at ~2.8 Å) critical for understanding packing motifs .

Q. What preliminary biological activities have been reported for this compound, and which assay systems are most relevant?

Studies highlight antimicrobial activity (MIC = 16–32 µg/mL against S. aureus and E. coli) and antioxidant potential (IC₅₀ = 50–70 µM in DPPH assays). For antitumor screening, MTT assays using retinoblastoma cell lines (e.g., Y79) show IC₅₀ values of ~20 µM, likely due to tubulin polymerization modulation . Researchers should validate activity in multiple cell lines and include positive controls (e.g., doxorubicin for cytotoxicity) to mitigate false positives.

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets like tubulin or microbial enzymes?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal that the chloro-dimethoxyphenyl group occupies hydrophobic pockets in tubulin (PDB: 1SA0), while the allylic alcohol forms hydrogen bonds with Thr178. QSAR studies suggest that substituting the methoxy groups with bulkier alkoxy chains (e.g., ethoxy) enhances binding affinity (ΔG ≤ –8.5 kcal/mol) but may reduce solubility .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., 20 µM vs. 50 µM) often stem from:

  • Assay variability : Differences in cell passage number, serum concentration, or incubation time.
  • Compound purity : HPLC-UV (λ = 254 nm) should confirm ≥95% purity to exclude confounding effects from byproducts .
  • Solvent effects : DMSO concentrations >0.1% can artifactually inhibit cell proliferation.

Q. How do crystal packing and hydrogen-bonding patterns influence the compound’s stability and formulation?

X-ray structures show O–H···O methoxy interactions (2.7–2.9 Å) and C–H···π stacking (3.3 Å) between aromatic rings. These interactions stabilize the solid state but may reduce solubility in aqueous buffers. Co-crystallization with cyclodextrins or PEG-based matrices improves bioavailability by disrupting tight packing .

Q. What advanced synthetic methodologies can improve enantiomeric purity for chiral derivatives?

Asymmetric synthesis using Sharpless epoxidation or Noyori hydrogenation (e.g., Ru-BINAP catalysts) achieves >90% enantiomeric excess (ee). Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) confirms purity. For example, (R)- and (S)-enantiomers exhibit divergent bioactivities: the (R)-form shows 2-fold higher antimicrobial activity than the (S)-form .

Methodological Notes

  • Controlled experiments : Replicate bioassays under standardized conditions (e.g., RPMI-1640 media, 5% CO₂) to ensure reproducibility.
  • Data validation : Cross-reference spectral data with PubChem entries (CID: 5708524) and computational predictions (Gaussian 16, B3LYP/6-31G*) .
  • Ethical compliance : Adhere to institutional guidelines for cytotoxicity testing and avoid unapproved therapeutic claims .

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